molecular formula C8H14N2O4 B015405 cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione CAS No. 1333325-24-8

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Cat. No.: B015405
CAS No.: 1333325-24-8
M. Wt: 202.21 g/mol
InChI Key: YCISBBFTTVKSNK-WDSKDSINSA-N
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Description

(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is a chemical compound with a piperazine ring structure substituted with hydroxyethyl groups

Scientific Research Applications

(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of (3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups may play a role in binding to target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione:

    Other Piperazine Derivatives: Compounds with different substituents on the piperazine ring, which may have varying properties and applications.

Uniqueness

The uniqueness of (3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione lies in its specific structure and the presence of hydroxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCISBBFTTVKSNK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C1C(=O)NC(C(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H]1C(=O)N[C@H](C(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353125
Record name (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333325-24-8
Record name (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Reactant of Route 2
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Reactant of Route 3
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Reactant of Route 4
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Reactant of Route 5
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Reactant of Route 6
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

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